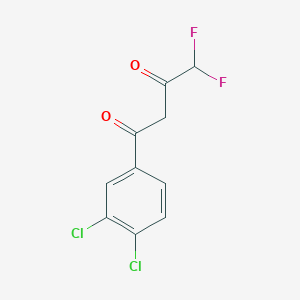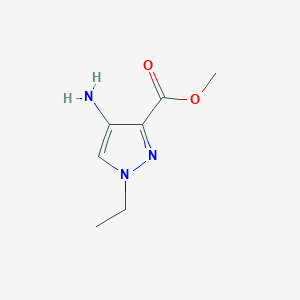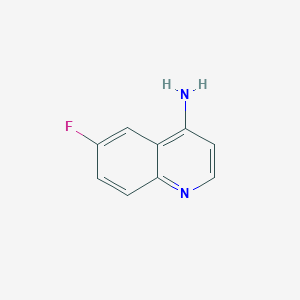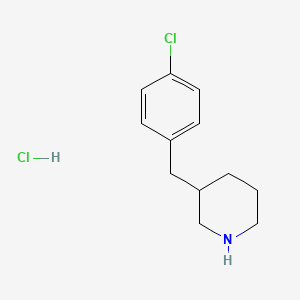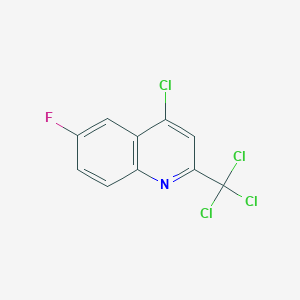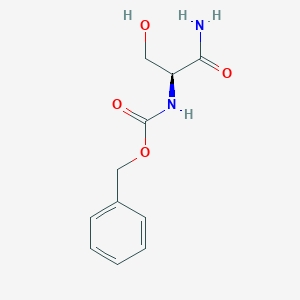
(S)-Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(S)-Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate” is a chemical compound with the molecular formula C11H14N2O4 . It is used in various scientific research and organic synthesis .
Molecular Structure Analysis
The molecular structure of “(S)-Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate” consists of 11 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The InChI code for this compound is “InChI=1S/C11H14N2O4/c12-10(15)9(6-14)13-11(16)17-7-8-4-2-1-3-5-8/h1-5,9,14H,6-7H2,(H2,12,15)(H,13,16)/t9-/m0/s1” and the InChIKey is "NGEWHDOZPGSSLG-VIFPVBQESA-N" .
Physical And Chemical Properties Analysis
“(S)-Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate” has a molecular weight of 238.24 g/mol . It has 3 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has 6 rotatable bonds . The exact mass and monoisotopic mass of the compound are 238.09535693 g/mol . The compound has a XLogP3-AA value of -0.3 .
Applications De Recherche Scientifique
Photocatalytic Degradation of Organic Pollutants
Z-SER-NH2: has been utilized in the development of Z-scheme heterojunctions for the photocatalytic degradation of organic pollutants . These heterojunctions enhance the transfer and separation efficiency of photogenerated carriers, leading to improved degradation rates of various pollutants. This application is crucial for environmental remediation, particularly in wastewater treatment.
Photocatalytic Removal of Nitrogen Oxides (NO)
The compound plays a role in the photocatalytic removal of NO from the air, which is a significant environmental concern due to its contribution to acid rain, ozone, and photochemical smog . The development of direct Z-scheme heterojunction photocatalysts using Z-SER-NH2 can effectively remove NO and inhibit the formation of toxic intermediate NO2 under different humidity conditions.
Synthesis of Amides
Z-SER-NH2: is involved in the synthesis of amides, which are fundamental structures in many natural products and biologically active compounds . The one-pot synthesis of amides from N-protected amines using intermediates like Z-SER-NH2 is a promising approach for facile amidation, which is a key reaction in pharmaceutical manufacturing.
Anticoronaviral Agent
This compound has been identified as having a role as an anticoronaviral agent . Its structure allows it to potentially inhibit the activity of coronaviruses, which is a significant area of interest given the global impact of viral pandemics.
Deprotection of Amines and Phenols
In synthetic chemistry, Z-SER-NH2 is used for the deprotection of benzyloxycarbonyl (Cbz) protected amines and phenols . This process is essential for the preparation of amines and phenols in their free form, which are required for further chemical reactions and product development.
Safety and Hazards
Mécanisme D'action
Target of Action
Z-SER-NH2, also known as benzyl N-[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]carbamate or (S)-Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate, is a compound that primarily targets primary amines . Primary amines are common functional groups present in virtually all proteins and peptides, as well as a host of other macromolecules . They exist at the N-terminus of each polypeptide chain (α-amino group) and in the side-chain of lysine amino acid residues (ε-amino group) .
Mode of Action
The compound interacts with its targets through a process known as NHS ester bioconjugation , which involves the creation of a stable amide bond between the two target molecules .
Biochemical Pathways
It’s known that amino acids play a crucial role in various physiological processes, including the regulation of gene expression, cell survival, growth, differentiation, and death . In addition, the compound may be involved in the JNK pathway, which plays a major role in apoptosis in many cell death paradigms .
Pharmacokinetics
It’s important to note that the pharmacokinetics of a compound can significantly impact its bioavailability and efficacy .
Result of Action
It’s known that amino acids and their transporters play a crucial role in cell proliferation and development .
Action Environment
The action of Z-SER-NH2 can be influenced by various environmental factors. For instance, the compound has been used in a Z-scheme photocatalytic system for NO pollution, demonstrating that light can influence its action . Furthermore, the pH of the environment can impact the compound’s interaction with its targets, as the reactivity of primary amines decreases as the level of protonation increases .
Propriétés
IUPAC Name |
benzyl N-[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c12-10(15)9(6-14)13-11(16)17-7-8-4-2-1-3-5-8/h1-5,9,14H,6-7H2,(H2,12,15)(H,13,16)/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGEWHDOZPGSSLG-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CO)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CO)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00561262 |
Source


|
| Record name | Benzyl [(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00561262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate | |
CAS RN |
70897-15-3 |
Source


|
| Record name | Benzyl [(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00561262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

